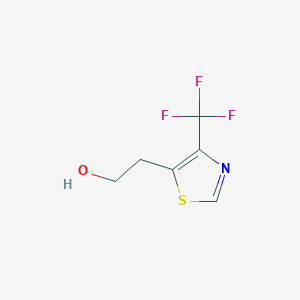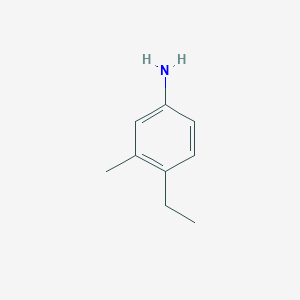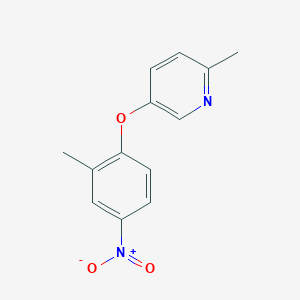
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
Overview
Description
Synthesis Analysis
Several synthetic routes lead to the formation of this compound. One notable method involves the α-methylation of substituted pyridines. For instance, a novel synthesis route produces 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) using ammonium acetate as a promoter . Another approach utilizes the condensation of acetaldehyde in the presence of ammonia, leading to MEP production . The industrial production of MEP typically occurs via the Chichibabin reaction or the reaction of paraldehyde and aqueous ammonia.
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine consists of a pyridine ring with substituents. The nitrophenyl group at position 5 imparts reactivity and specificity to the compound. The methyl group at position 2 influences its chemical behavior .
Scientific Research Applications
1. Synthesis of Pyridine Derivatives and Nitro-Compounds
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine plays a role in the synthesis of various nitro-compounds and pyridine derivatives. For instance, Hertog, Kolder, and Combe (2010) explored the nitration of mono-substituted derivatives of pyridine-N-oxide, including those containing methyl-groups, to obtain nitro-compounds (Hertog, Kolder, & Combe, 2010). Similarly, Wang et al. (2021) discussed a novel synthesis method for organic crystals involving nitration of pyridine compounds, highlighting its application in pharmaceutical synthesis and organic material production (Wang, 2021).
2. Development of Novel Polyimides
Wang et al. (2006) demonstrated the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. They discussed how these polyimides, featuring pyridine moieties, exhibit good solubility and thermal stability, making them suitable for various industrial applications (Wang et al., 2006).
3. Analytical and Bioimaging Applications
Lu and Nabeshima (2014) developed a luminescent iridium(III) complex involving a nitrophenoxy moiety for the sensitive detection of hypochlorous acid. This complex was successfully used in luminescent imaging of HOCl in HeLa cells, indicating its potential in analytical chemistry and bioimaging (Lu & Nabeshima, 2014).
properties
IUPAC Name |
2-methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(15(16)17)4-6-13(9)18-12-5-3-10(2)14-8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMOLGOJGLILQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592000 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
CAS RN |
697299-78-8 | |
| Record name | 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Valine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3056149.png)
![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)
![4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide](/img/structure/B3056152.png)
![2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid](/img/structure/B3056153.png)
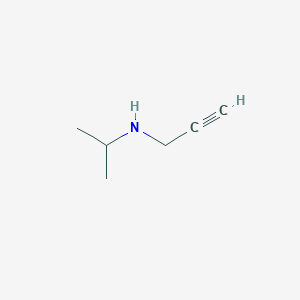
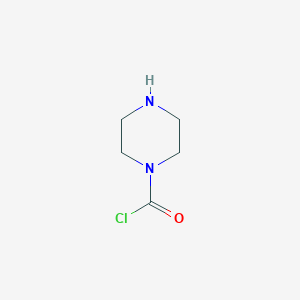
![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)
